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Compound of Interest

Compound Name: 4-(2-Hydroxypropoxy)but-2-yn-1-ol

Cat. No.: B167393 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and synthesis of 1-(2-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. Due to the limited availability

of specific experimental data for the ortho-methoxy isomer, this guide also includes

comparative data for the well-characterized para-methoxy isomer, 1-(4-Methoxyphenyl)-4-(4-

nitrophenyl)piperazine (CAS No. 74852-61-2), a key intermediate in the synthesis of widely

used antifungal agents.

Chemical Structure and Properties
1-(2-Methoxyphenyl)-4-(4-nitrophenyl)piperazine is a disubstituted arylpiperazine. The core

structure consists of a piperazine ring N-substituted with a 2-methoxyphenyl group at one

nitrogen and a 4-nitrophenyl group at the other. The presence of the electron-donating methoxy

group and the electron-withdrawing nitro group on the phenyl rings influences the molecule's

electronic properties and reactivity.

While a specific CAS Number for 1-(2-Methoxyphenyl)-4-(4-nitrophenyl)piperazine is not readily

available in public databases, its chemical identity is defined by its structure. For comparative

purposes, the properties of the para-isomer are well-documented.

Table 1: Physicochemical Properties
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Property
1-(2-Methoxyphenyl)-4-(4-
nitrophenyl)piperazine
(Predicted/Inferred)

1-(4-Methoxyphenyl)-4-(4-
nitrophenyl)piperazine[1]
[2][3][4]

CAS Number Not available 74852-61-2

Molecular Formula C₁₇H₁₉N₃O₃ C₁₇H₁₉N₃O₃

Molecular Weight 313.36 g/mol 313.35 g/mol

Appearance

Expected to be a solid, likely

crystalline, with a yellowish

hue.

Yellow to brown solid.[1][2]

Melting Point Data not available. 189-190 °C[2]

Boiling Point Predicted: >500 °C Predicted: 515.7±50.0 °C[2]

Density Data not available. Predicted: 1.239±0.06 g/cm³[2]

Solubility

Expected to be soluble in

organic solvents like DMSO,

DMF, and chlorinated

hydrocarbons.

Slightly soluble in acetone,

chloroform, DMSO, and

methanol.[2]

Table 2: Spectroscopic Data (Predicted/Inferred)
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Data Type
1-(2-Methoxyphenyl)-4-(4-
nitrophenyl)piperazine

1-(4-Methoxyphenyl)-4-(4-
nitrophenyl)piperazine

¹H NMR

Expected chemical shifts

(ppm) for aromatic protons of

the 2-methoxyphenyl group

around 6.8-7.2, aromatic

protons of the 4-nitrophenyl

group around 6.9 (d) and 8.1

(d), piperazine protons as

multiplets around 3.2-3.6, and

methoxy protons as a singlet

around 3.9.

No detailed spectrum available

in search results.

¹³C NMR

Expected chemical shifts

(ppm) for aromatic carbons,

piperazine carbons, and the

methoxy carbon. The carbon

bearing the nitro group would

be significantly downfield.

No detailed spectrum available

in search results.

Mass Spectrum (MS)
Expected [M+H]⁺ at m/z

314.1505.

No detailed spectrum available

in search results.

Experimental Protocols: Synthesis
The synthesis of 1-aryl-4-arylpiperazines can be achieved through several methods, most

commonly via nucleophilic aromatic substitution (SNAAr) or Buchwald-Hartwig amination.

Below is a plausible experimental protocol for the synthesis of 1-(2-Methoxyphenyl)-4-(4-

nitrophenyl)piperazine based on the SNAAr reaction.

Protocol: Synthesis of 1-(2-Methoxyphenyl)-4-(4-
nitrophenyl)piperazine via Nucleophilic Aromatic
Substitution
Objective: To synthesize 1-(2-Methoxyphenyl)-4-(4-nitrophenyl)piperazine from 1-(2-

methoxyphenyl)piperazine and 1-fluoro-4-nitrobenzene.
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Materials:

1-(2-methoxyphenyl)piperazine

1-fluoro-4-nitrobenzene

Potassium carbonate (K₂CO₃), anhydrous

Dimethylformamide (DMF), anhydrous

Ethyl acetate (EtOAc)

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Heating mantle with temperature control

Condenser

Separatory funnel

Rotary evaporator

Equipment for column chromatography (silica gel)

TLC plates and developing chamber

Procedure:

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a

condenser, add 1-(2-methoxyphenyl)piperazine (1.0 eq), 1-fluoro-4-nitrobenzene (1.1 eq),

and anhydrous potassium carbonate (2.0 eq).
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Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants. The amount of

solvent should be sufficient to ensure proper stirring.

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress

of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system

(e.g., ethyl acetate/hexane). The reaction is typically complete within 8-12 hours.

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the

reaction mixture into a separatory funnel containing water.

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to

remove residual DMF and inorganic salts.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure

using a rotary evaporator to obtain the crude product.

Purification: Purify the crude product by column chromatography on silica gel using a

gradient of ethyl acetate in hexane as the eluent to afford the pure 1-(2-Methoxyphenyl)-4-(4-

nitrophenyl)piperazine.

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass

spectrometry to confirm its identity and purity.
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Synthesis Workflow

1-(2-methoxyphenyl)piperazine +
1-fluoro-4-nitrobenzene +

K2CO3 in DMF

Heating at 80-100°C

Step 1

Aqueous Work-up

Step 2

Ethyl Acetate Extraction

Step 3

Column Chromatography

Step 4

1-(2-Methoxyphenyl)-4-
(4-nitrophenyl)piperazine

Final Product

Click to download full resolution via product page

Synthesis Workflow Diagram

Biological Activity and Signaling Pathways
While direct biological activity data for 1-(2-Methoxyphenyl)-4-(4-nitrophenyl)piperazine is not

extensively reported, its significance lies in its role as a precursor to potent antifungal drugs.
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The structurally similar 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine is a known

intermediate in the synthesis of itraconazole and posaconazole.

These triazole antifungal agents function by inhibiting the fungal cytochrome P450 enzyme,

lanosterol 14-alpha-demethylase (CYP51).[1][5][6] This enzyme is crucial for the biosynthesis

of ergosterol, an essential component of the fungal cell membrane. The inhibition of this

enzyme disrupts the integrity of the fungal cell membrane, leading to fungal cell death.

The arylpiperazine moiety itself is a well-known pharmacophore found in a variety of

biologically active compounds. Derivatives of arylpiperazine have been shown to exhibit a wide

range of activities, including anticancer and central nervous system effects, often through

interaction with serotonin and dopamine receptors.[7][8][9]

Ergosterol Biosynthesis Pathway and Inhibition by
Azole Antifungals
The ergosterol biosynthesis pathway is a critical target for antifungal therapy. Lanosterol is

converted to ergosterol through a series of enzymatic steps. Azole antifungals, which are

synthesized from intermediates like 1-(aryl)-4-(nitrophenyl)piperazine, specifically inhibit the

lanosterol 14-alpha-demethylase enzyme.
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Ergosterol Biosynthesis Pathway Inhibition

Lanosterol

Lanosterol 14-alpha-demethylase
(CYP51)

Epoxy-intermediate

4,4-dimethyl-cholesta-
8,14,24-trienol

Ergosterol

Multiple Steps

Oxidation

Azole Antifungal
(e.g., Itraconazole, Posaconazole)

Inhibition
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Inhibition of Ergosterol Biosynthesis

Conclusion
1-(2-Methoxyphenyl)-4-(4-nitrophenyl)piperazine is a valuable chemical entity, primarily for its

potential as a building block in the synthesis of pharmaceuticals. While specific experimental

data for this particular isomer is limited, a comprehensive understanding of its properties and

synthesis can be derived from the extensive information available for its structural isomers and

the broader class of arylpiperazines. The role of its derivatives as potent antifungal agents

highlights the importance of this chemical scaffold in drug discovery and development. Further
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research into the direct biological activities of this compound could reveal novel therapeutic

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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